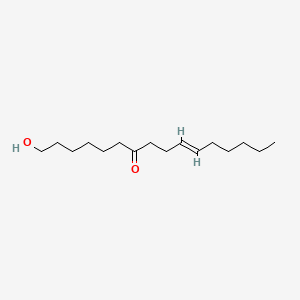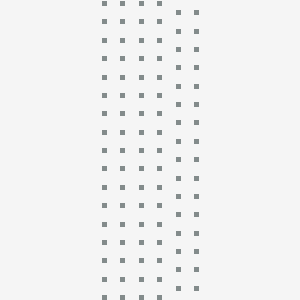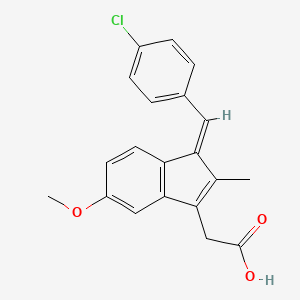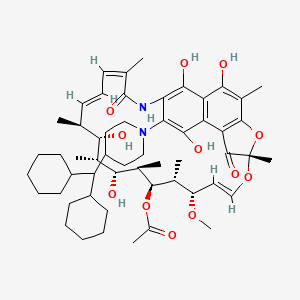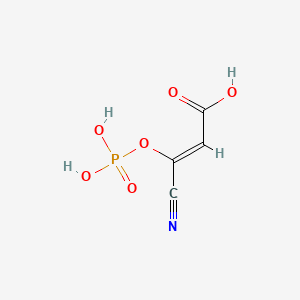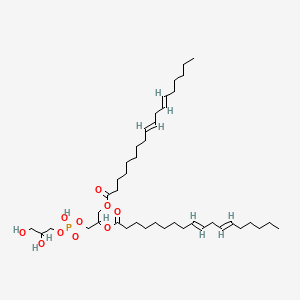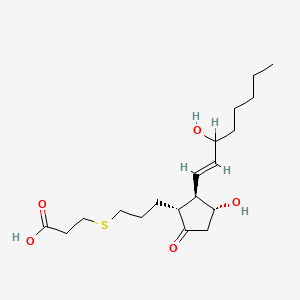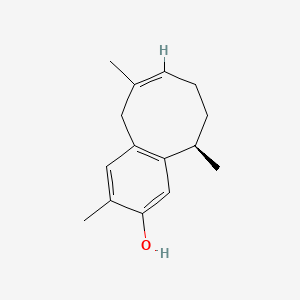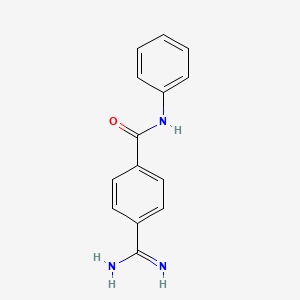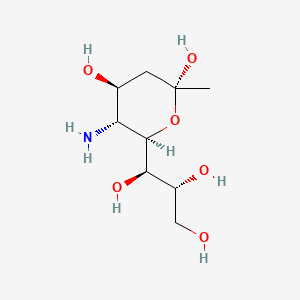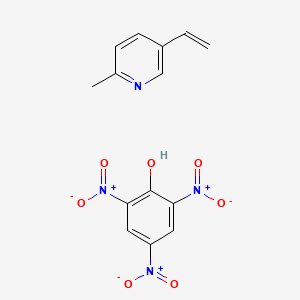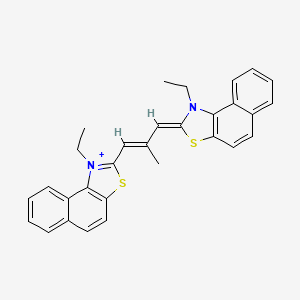
carbocyanin DBTC(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocyanin DBTC(1+) is a symmetrical C3 cyanine dye having 1-ethylnaphtho[1,2-d][1,3]thiazol-2-yl groups at each end. It has a role as a fluorochrome. It is a cyanine dye and an organic cation.
Wissenschaftliche Forschungsanwendungen
1. Histological Applications
Carbocyanin DBTC(1+) has been utilized for differential staining in histology. A study demonstrated its effectiveness in staining glycol methacrylate embedded cartilage from neonatal rats, showing selective staining properties for cartilage structures at specific pH levels (Cole & Narine, 1984).
2. Biological Sensing and Detection
A fluorescent probe DBTC, synthesized through Suzuki coupling reaction, exhibited high selectivity and sensitivity toward homocysteine (Hcy) in the presence of other amino acids. This indicates its potential use in detecting Hcy in living cells, which could have significant implications in biological research (Chu et al., 2019).
3. Neuronal Tracing and Mapping
Carbocyanines, including DBTC(1+), have been used as postmortem neuronal tracers. Their ability to travel along membranes by diffusion makes them suitable for detailed neuronal mapping studies in both human and animal tissues. This application is crucial for understanding neural structures and pathways (Lukas et al., 1998).
4. Cellular Imaging
Carbocyanine dyes, including DBTC(1+), are effective in labeling and imaging living neurons in culture. They have been used to identify neurons of specific origins and track their development, aiding in various studies of neuronal interactions and properties (Honig & Hume, 1989).
5. Interaction with DNA
Studies on carbocyanine dyes like DBTC(1+) have revealed their interaction with DNA structures. One example is the binding of certain carbocyanine dyes to intramolecular G-quadruplex DNA structures, which has implications for understanding molecular interactions and could have potential applications in the field of biochemistry and genetics (Kerwin et al., 2001).
Eigenschaften
Produktname |
carbocyanin DBTC(1+) |
|---|---|
Molekularformel |
C30H27N2S2+ |
Molekulargewicht |
479.7 g/mol |
IUPAC-Name |
(2Z)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C30H27N2S2/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28/h6-19H,4-5H2,1-3H3/q+1 |
InChI-Schlüssel |
CDUZMYHPBLVJHK-UHFFFAOYSA-N |
Isomerische SMILES |
CCN1/C(=C/C(=C/C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)/C)/SC5=C1C6=CC=CC=C6C=C5 |
Kanonische SMILES |
CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



